molecular formula C28H25NS B14239348 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline CAS No. 387353-45-9

4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline

Cat. No.: B14239348
CAS No.: 387353-45-9
M. Wt: 407.6 g/mol
InChI Key: OASBQYXMQWMGEA-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group, a phenyl group, and a sulfanyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenamine with 4-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in 4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

387353-45-9

Molecular Formula

C28H25NS

Molecular Weight

407.6 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenylsulfanyl)phenyl]aniline

InChI

InChI=1S/C28H25NS/c1-22-8-12-25(13-9-22)29(26-14-10-23(2)11-15-26)27-16-18-28(19-17-27)30-21-20-24-6-4-3-5-7-24/h3-21H,1-2H3

InChI Key

OASBQYXMQWMGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)SC=CC4=CC=CC=C4

Origin of Product

United States

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